molecular formula C24H27NO7S2 B4297359 N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4297359
M. Wt: 505.6 g/mol
InChI Key: JKVUJRHLRUBNKF-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydroxyl, isopropyl, methoxy, sulfonyl, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can be achieved through a multi-step process involving several key reactions:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s various functional groups allow it to participate in multiple biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in scientific research and industrial processes.

Properties

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7S2/c1-15(2)22-21(25-34(29,30)20-12-8-18(32-5)9-13-20)14-16(3)23(26)24(22)33(27,28)19-10-6-17(31-4)7-11-19/h6-15,25-26H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVUJRHLRUBNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

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